molecular formula C22H18N4O3S2 B2618662 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 898466-85-8

4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No.: B2618662
CAS No.: 898466-85-8
M. Wt: 450.53
InChI Key: BCRVVDGFOSTLDE-UHFFFAOYSA-N
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Description

4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 4-methylphenylsulfonamido group and a pyridin-4-ylthiazol-2-yl group, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole derivative.

    Sulfonamide Formation: The 4-methylphenylsulfonamido group is formed by reacting 4-methylbenzenesulfonyl chloride with an amine derivative of the benzamide under basic conditions.

    Final Coupling: The final step involves coupling the thiazole-pyridine intermediate with the sulfonamide-benzamide intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated pyridine derivatives, nucleophiles (amines, thiols)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and pyridine rings are crucial for binding interactions, while the sulfonamide group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
  • 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
  • 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-5-yl)benzamide

Uniqueness

4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonylamino]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c1-15-2-8-19(9-3-15)31(28,29)26-18-6-4-17(5-7-18)21(27)25-22-24-20(14-30-22)16-10-12-23-13-11-16/h2-14,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRVVDGFOSTLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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